6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile
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Overview
Description
6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile is a chemical compound with the molecular formula C8H4ClNO2 and a molecular weight of 181.58 g/mol . It is a derivative of benzo[d][1,3]dioxole, a bicyclic compound containing a dioxole ring fused to a benzene ring. The presence of a chlorine atom and a nitrile group on the benzene ring makes this compound unique and potentially useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile typically involves the chlorination of benzo[d][1,3]dioxole derivatives followed by the introduction of a nitrile group. One common method involves the reaction of 6-chlorobenzo[d][1,3]dioxole with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like acetonitrile (CH3CN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitrile introduction processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are typically used.
Major Products Formed
Oxidation: 6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid.
Reduction: 6-Chlorobenzo[d][1,3]dioxole-4-amine.
Substitution: 6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile or 6-Ethoxybenzo[d][1,3]dioxole-4-carbonitrile.
Scientific Research Applications
6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chlorobenzo[d][1,3]dioxole: Similar structure with a bromine atom instead of a nitrile group.
6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
6-Chlorobenzo[d][1,3]dioxole-4-carbaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness
6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Biological Activity
6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antibacterial and antifungal properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound belongs to the family of benzo[d][1,3]dioxole derivatives, characterized by a dioxole ring fused with a benzene ring and a cyano group. Its structure can be represented as follows:
This configuration is significant in determining its interactions with biological targets.
Antibacterial Activity
Numerous studies have investigated the antibacterial properties of this compound. A notable study evaluated various derivatives for their activity against several bacterial strains. The results indicated that compounds related to this compound exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Table 1: Antibacterial Activity of this compound Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
6-Chloro | S. aureus | 625 |
6-Chloro | E. faecalis | 1250 |
6-Chloro | Pseudomonas aeruginosa | 500 |
The minimum inhibitory concentration (MIC) values indicate potent activity against these pathogens, suggesting potential therapeutic applications in treating bacterial infections .
Antifungal Activity
In addition to antibacterial properties, the compound has been tested for antifungal activity. It demonstrated significant effectiveness against Candida albicans, a common fungal pathogen.
Table 2: Antifungal Activity of this compound
Compound | Fungal Strain | MIC (µg/mL) |
---|---|---|
6-Chloro | C. albicans | 312.5 |
These findings highlight the compound's dual action against both bacterial and fungal pathogens, making it a candidate for further development in antimicrobial therapies .
Cytotoxicity Studies
Research has also explored the cytotoxic effects of related compounds on human cancer cell lines. While some derivatives showed promising tumor growth inhibition, others, including certain analogs of this compound, were found to be inactive against specific cancer lines . This variability underscores the importance of structure-activity relationship studies in optimizing therapeutic efficacy.
Case Studies
One case study focused on the synthesis and evaluation of various derivatives based on the benzo[d][1,3]dioxole framework. The study revealed that modifications to the dioxole ring significantly influenced both antibacterial and antifungal activities. For instance, substituents on the aromatic ring were found to enhance bioactivity through improved interaction with microbial targets .
Another investigation highlighted the potential of these compounds as insect growth regulators (IGRs), demonstrating that structural modifications could lead to enhanced insecticidal properties while retaining low toxicity to non-target organisms .
Properties
Molecular Formula |
C8H4ClNO2 |
---|---|
Molecular Weight |
181.57 g/mol |
IUPAC Name |
6-chloro-1,3-benzodioxole-4-carbonitrile |
InChI |
InChI=1S/C8H4ClNO2/c9-6-1-5(3-10)8-7(2-6)11-4-12-8/h1-2H,4H2 |
InChI Key |
UPDXFTNEVVFBCP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC(=CC(=C2O1)C#N)Cl |
Origin of Product |
United States |
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